molecular formula C14H18N2O3 B8107950 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Cat. No.: B8107950
M. Wt: 262.30 g/mol
InChI Key: FBCGCSBEUPPEGV-UHFFFAOYSA-N
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Description

4-Phenyl-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a complex organic compound characterized by its unique structure, which includes a phenyl group attached to a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The choice of reagents and solvents is optimized for efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound may be used in the study of biological systems and pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs or treatments.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its spirocyclic structure and phenyl group. Similar compounds include:

  • 4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: This compound differs by having a cyclopropylmethyl group instead of a phenyl group.

  • 4-(Methyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one: This compound has a methyl group in place of the phenyl group.

Properties

IUPAC Name

4-phenyl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-8-19-14(9-15-6-7-18-11-14)10-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCGCSBEUPPEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(C(=O)CO2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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